N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 896323-01-6
VCID: VC11917849
InChI: InChI=1S/C24H26N2O5S/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide

CAS No.: 896323-01-6

Cat. No.: VC11917849

Molecular Formula: C24H26N2O5S

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide - 896323-01-6

Specification

CAS No. 896323-01-6
Molecular Formula C24H26N2O5S
Molecular Weight 454.5 g/mol
IUPAC Name N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-phenylpropyl)oxamide
Standard InChI InChI=1S/C24H26N2O5S/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28)
Standard InChI Key FDMQSCBJLYBEAS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3

Introduction

Molecular Formula and Weight

  • Molecular Formula: C21H24N2O4S

  • Molecular Weight: 416.5 g/mol

Structural Features

The compound consists of:

  • A furan ring (furan-2-yl group), contributing aromaticity and polarity.

  • A 4-methylbenzenesulfonyl group, which adds hydrophobicity and electron-withdrawing characteristics.

  • An ethanediamide backbone, providing flexibility and potential for hydrogen bonding.

  • A 3-phenylpropyl group, enhancing hydrophobic interactions.

IUPAC Name

The IUPAC name of the compound is:
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the ethanediamide backbone:

    • Reacting an appropriate diamine with a sulfonyl chloride derivative to introduce the sulfonamide group.

  • Addition of the furan ring:

    • Incorporating a furan-containing intermediate through nucleophilic substitution or amidation.

  • Attachment of the phenylpropyl group:

    • Using alkylation or reductive amination to add the hydrophobic phenylpropyl moiety.

The reaction conditions would typically involve mild temperatures and organic solvents like dichloromethane or acetonitrile.

Pharmaceutical Relevance

The compound's structure suggests potential biological activity due to:

  • The amide groups, which can form hydrogen bonds with biological targets.

  • The sulfonamide moiety, commonly found in drugs with antibacterial or enzyme-inhibitory properties.

  • The aromatic groups, which may facilitate interactions with hydrophobic pockets in proteins.

Material Science

The combination of polar (amide) and nonpolar (aromatic) regions could make this compound useful as a surfactant or in self-assembling materials.

Spectroscopic Analysis

Characterization techniques likely include:

  • NMR Spectroscopy:

    • Proton (^1H) NMR for identifying aromatic protons from the furan and phenyl rings.

    • Carbon (^13C) NMR for confirming carbon environments in the amide and sulfonamide groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=416m/z = 416, corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy:

    • Peaks around 3300cm1\sim3300 \, \text{cm}^{-1} for N-H stretching (amide).

    • Peaks near 1650cm1\sim1650 \, \text{cm}^{-1} for C=O stretching in amides.

Computational Studies

Density Functional Theory (DFT) calculations may provide insights into:

  • Optimized molecular geometry.

  • Frontier molecular orbitals (HOMO-LUMO gap), indicating electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator